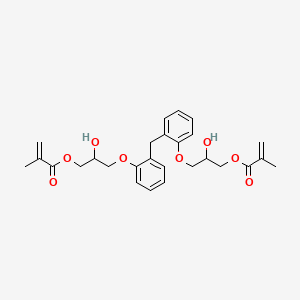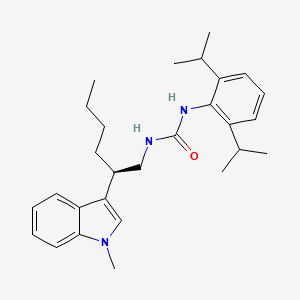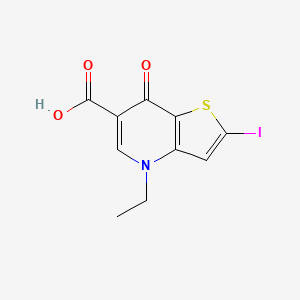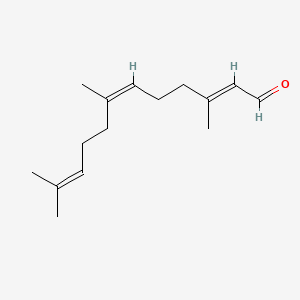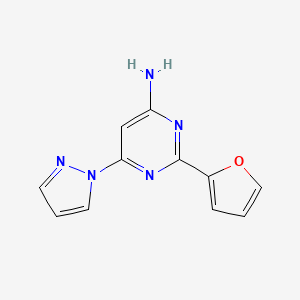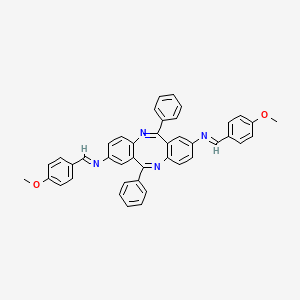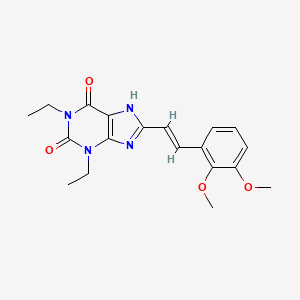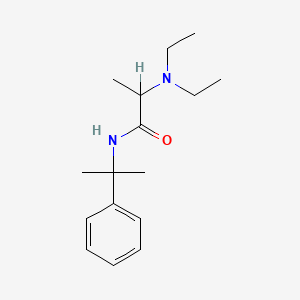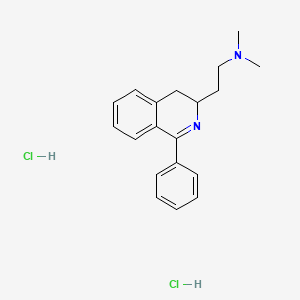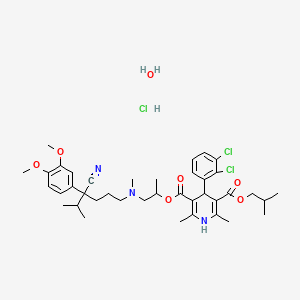
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-methylpropyl ester, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-methylpropyl ester, hydrochloride, hydrate” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with carboxylic acid groups and a variety of other functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the dichlorophenyl and dimethyl groups onto the pyridine ring.
Esterification: Forming the ester linkage with the 2-methylpropyl group.
Hydrochloride formation: Reacting the compound with hydrochloric acid to form the hydrochloride salt.
Hydration: Adding water molecules to form the hydrate.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Oxidizing agents can modify the functional groups.
Reduction: Reducing agents can alter the oxidation state of certain atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigating its interactions with biological molecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Exploring its potential as a pharmaceutical agent.
Therapeutic Applications: Investigating its effects on specific medical conditions.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Signal Transduction: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Dichlorophenyl compounds: Molecules containing dichlorophenyl groups with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102336-18-5 |
|---|---|
Molecular Formula |
C39H54Cl3N3O7 |
Molecular Weight |
783.2 g/mol |
IUPAC Name |
5-O-[1-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]propan-2-yl] 3-O-(2-methylpropyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C39H51Cl2N3O6.ClH.H2O/c1-23(2)21-49-37(45)33-26(6)43-27(7)34(35(33)29-13-11-14-30(40)36(29)41)38(46)50-25(5)20-44(8)18-12-17-39(22-42,24(3)4)28-15-16-31(47-9)32(19-28)48-10;;/h11,13-16,19,23-25,35,43H,12,17-18,20-21H2,1-10H3;1H;1H2 |
InChI Key |
PWJWCIFQDHGLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)CN(C)CCCC(C#N)(C2=CC(=C(C=C2)OC)OC)C(C)C)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC(C)C.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


